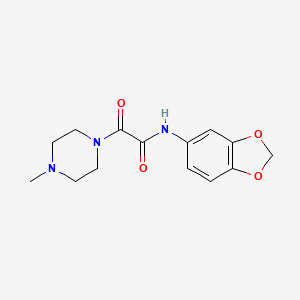
N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide, also known as BDOA, is a chemical compound that has been widely studied for its potential use in scientific research. BDOA is a derivative of benzodioxole, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. BDOA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its potential use as a therapeutic agent, N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide has been shown to have a variety of other biochemical and physiological effects. For example, N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide has been shown to have antioxidant properties, which may make it useful in the development of new treatments for conditions such as cancer and cardiovascular disease. N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation is that the mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide. One area of interest is the development of N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide-based therapies for the treatment of neurological disorders. Another area of interest is the development of N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide-based therapies for the treatment of cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide, which may lead to the development of new treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide can be achieved through a multi-step process that involves the reaction of piperazine with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of acetic anhydride. The resulting compound is then purified through a series of chromatography steps to yield the final product.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-1,3-benzodioxol-5-yl-2-(4-methyl-1-piperazinyl)-2-oxoacetamide has been shown to have neuroprotective effects, which may make it a useful tool in the development of new treatments for these conditions.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-16-4-6-17(7-5-16)14(19)13(18)15-10-2-3-11-12(8-10)21-9-20-11/h2-3,8H,4-7,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAVFMWMAAFSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5029137.png)
![N-(3-methoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5029140.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)

![(2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5029184.png)

![2-{[5-acetyl-4-(4-bromophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5029188.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)
![ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)
![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5029221.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)

![3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one](/img/structure/B5029241.png)